molecular formula C18H24Cl3IN6O2S B1654140 Unii-AV0irm9HF5 CAS No. 2108826-10-2

Unii-AV0irm9HF5

Cat. No.: B1654140
CAS No.: 2108826-10-2
M. Wt: 621.7 g/mol
InChI Key: KMHRRRIFDIMTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PU-H71 trihydrochloride is a potent inhibitor of the heat shock protein 90 (Hsp90), which plays a crucial role in the folding, stability, and function of many proteins involved in cancer cell growth and survival. This compound has shown significant promise in preclinical and clinical studies for its potential to treat various types of cancer by disrupting the function of Hsp90 and its associated client proteins .

Preparation Methods

The synthesis of PU-H71 trihydrochloride involves several steps, starting with the preparation of the purine scaffold. The synthetic route typically includes the following steps:

Industrial production methods for PU-H71 trihydrochloride would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

PU-H71 trihydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PU-H71 trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PU-H71 trihydrochloride exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its activity. This disruption of Hsp90 function leads to the degradation of its client proteins, which are essential for cancer cell growth and survival. The molecular targets and pathways involved include the Ras/Raf/MAPK pathway, Akt signaling, and the NF-κB pathway .

Comparison with Similar Compounds

PU-H71 trihydrochloride is unique among Hsp90 inhibitors due to its high specificity and potency. Similar compounds include:

PU-H71 trihydrochloride stands out due to its ability to selectively target the epichaperome, a network of chaperones, co-chaperones, and other proteins that support cancer cell survival .

Properties

CAS No.

2108826-10-2

Molecular Formula

C18H24Cl3IN6O2S

Molecular Weight

621.7 g/mol

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;trihydrochloride

InChI

InChI=1S/C18H21IN6O2S.3ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;;;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);3*1H

InChI Key

KMHRRRIFDIMTLR-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl.Cl

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.